molecular formula C17H20F6N2O2 B14852923 2-(3,5-Bis-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(3,5-Bis-trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14852923
M. Wt: 398.34 g/mol
InChI Key: OTTLKCNCKQALCS-UHFFFAOYSA-N
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Description

®-2-(3,5-BIS-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound characterized by the presence of trifluoromethyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,5-BIS-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the piperazine ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of various drugs.

Medicine

In medicine, ®-2-(3,5-BIS-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-BIS-TRIFLUOROMETHYL-PHENYL)(tert-butyl)sulfane
  • N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea

Uniqueness

Compared to similar compounds, ®-2-(3,5-BIS-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER stands out due to its unique combination of a piperazine ring and trifluoromethyl groups. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H20F6N2O2

Molecular Weight

398.34 g/mol

IUPAC Name

tert-butyl 2-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H20F6N2O2/c1-15(2,3)27-14(26)25-5-4-24-9-13(25)10-6-11(16(18,19)20)8-12(7-10)17(21,22)23/h6-8,13,24H,4-5,9H2,1-3H3

InChI Key

OTTLKCNCKQALCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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